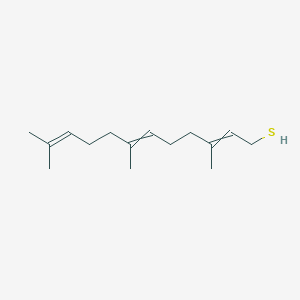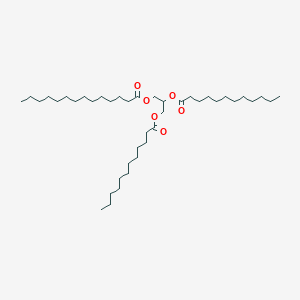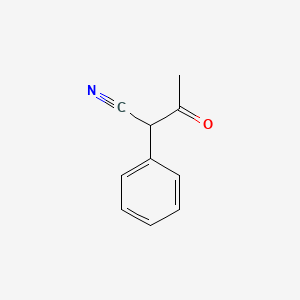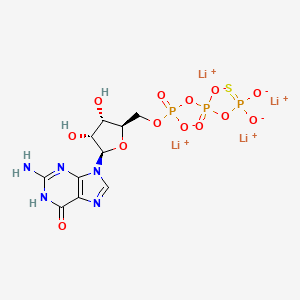
3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol
Descripción general
Descripción
3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol, also known as farnesyl thiol, is a naturally occurring isoprenoid thiol. This compound is characterized by its three conjugated double bonds and a thiol group at the terminal position. It is a derivative of farnesol, which is a key intermediate in the biosynthesis of cholesterol, ubiquinone, and other essential biomolecules .
Aplicaciones Científicas De Investigación
3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
Target of Action
The primary targets of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol are currently unknown. This compound belongs to the class of organic compounds known as sesquiterpenoids , which are terpenes with three consecutive isoprene units
Mode of Action
Sesquiterpenoids, in general, are known to interact with their targets in a variety of ways, including binding to receptors, modulating enzyme activity, and affecting cell membrane properties .
Biochemical Pathways
Sesquiterpenoids are involved in a wide range of biological processes, including inflammation, apoptosis, and cell growth .
Result of Action
Sesquiterpenoids are known to have a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Análisis Bioquímico
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes.
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol is complex and involves a range of interactions at the molecular level. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol typically involves the following steps:
Starting Material: The synthesis begins with farnesol, which is commercially available or can be extracted from natural sources.
Thiol Addition: The hydroxyl group of farnesol is converted to a thiol group through a series of reactions. One common method involves the conversion of the hydroxyl group to a halide, followed by substitution with a thiol reagent such as thiourea or hydrogen sulfide.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding saturated thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Formed through substitution reactions with alkyl halides.
Sulfonic Acids: Formed through further oxidation of the thiol group.
Comparación Con Compuestos Similares
3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol is unique due to its thiol group and conjugated double bonds. Similar compounds include:
Farnesol: Lacks the thiol group and has a hydroxyl group instead.
Farnesoic Acid: Contains a carboxylic acid group instead of a thiol group.
Farnesyl Acetate: Has an acetate ester group in place of the thiol group
These compounds share similar structural features but differ in their functional groups, leading to distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-triene-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWPDADGDASKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCS)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258202 | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7226-85-9 | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7226-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)






